
alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is a derivative of hexamethylbenzene, an aromatic hydrocarbon where all six hydrogen atoms of benzene are replaced by methyl groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol typically involves the alkylation of hexamethylbenzene. One common method is the Friedel-Crafts alkylation, where hexamethylbenzene reacts with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain optimal reaction conditions, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexamethylbenzene carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into hexamethylbenzene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, such as halogenation using chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Hexamethylbenzene carboxylic acid.
Reduction: Hexamethylbenzene.
Substitution: Halogenated derivatives of hexamethylbenzene.
科学研究应用
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to study the coordination behavior of metals.
Biology: Investigated for its potential use in drug delivery systems due to its aromatic structure and stability.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism of action of alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol involves its interaction with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers and influencing their reactivity. In biological systems, its aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting microbial cell walls and exhibiting antimicrobial activity.
相似化合物的比较
Similar Compounds
Hexamethylbenzene: A simpler derivative with only methyl groups attached to the benzene ring.
Mellitic Acid: An oxidized form of hexamethylbenzene with carboxylic acid groups.
Mesitylene: A trimethylbenzene derivative with three methyl groups attached to the benzene ring.
Uniqueness
Alpha,alpha,2,3,4,5-Hexamethylbenzenemethanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential applications compared to its simpler derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
155690-01-0 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
2-(2,3,4,5-tetramethylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-8-7-12(13(5,6)14)11(4)10(3)9(8)2/h7,14H,1-6H3 |
InChI 键 |
FLCQAMSHNKUNON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
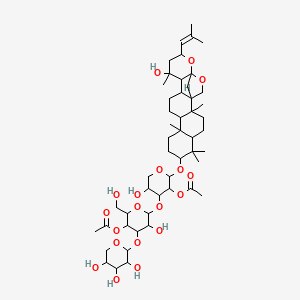
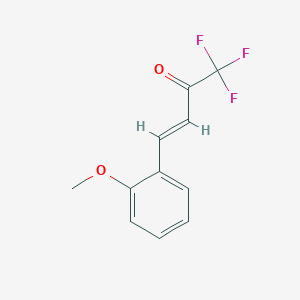
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
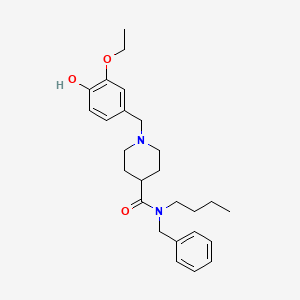
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
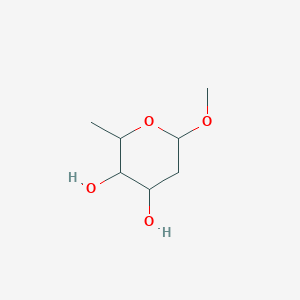
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
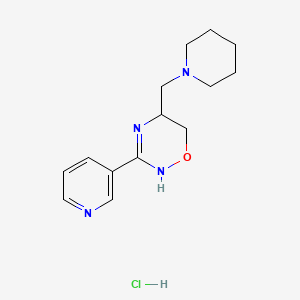
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)
